![molecular formula C9H11Cl2N3 B2374527 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride CAS No. 2034586-96-2](/img/structure/B2374527.png)
4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride
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Overview
Description
“4-(1-methyl-1H-imidazol-5-yl)pyridine” is a compound with the CAS Number: 1572047-31-4 . It has a molecular weight of 159.19 .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of “4-(1-methyl-1H-imidazol-5-yl)pyridine” is represented by the linear formula: C9H9N3 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
“4-(1-methyl-1H-imidazol-5-yl)pyridine” is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of the compound, has a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Activity
Imidazole-containing compounds have been synthesized and evaluated for antioxidant activity . These compounds have shown potential in scavenging free radicals and reducing oxidative stress.
Antifungal Activity
Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .
OLED Applications
Imidazole-type compounds can be used for the synthesis of homoleptic iridium (Ir) triplet emitters as a blue phosphorescent emitter in OLED . The iridium organometallic complex is formed by coordinating the imidazole and the aryl group to the iridium metal centre .
Synthesis of Functional Molecules
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Herbicides
A number of substituted 4,5-dihydro-1H-imidazol-5-ones which contain a highly strained spiro structure belong to selective and non-toxic herbicides . For example, Avapro and Avalide (both contain a spiro structure produced by Bristol-Myers Squibb) are angiotensin II receptor blockers used to treat hypertension .
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities and interact with various targets . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
It is known that imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting they can have diverse molecular and cellular effects .
properties
IUPAC Name |
4-(3-methylimidazol-4-yl)pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c1-12-7-11-6-9(12)8-2-4-10-5-3-8;;/h2-7H,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSVKSVXKZGTTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=NC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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